![molecular formula C22H28OS B14347145 S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-59-7](/img/structure/B14347145.png)
S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a butyl group, a pentyl group, and a carbothioate functional group attached to a biphenyl core. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Butyl and Pentyl Groups: The butyl and pentyl groups can be introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group can be introduced through a thiolation reaction, where a thiol is reacted with the biphenyl derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Substituted biphenyl derivatives
Applications De Recherche Scientifique
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A biphenyl derivative with a cyano group instead of a carbothioate group.
4’-Pentyl-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group instead of a carbothioate group.
Uniqueness
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
90336-59-7 |
|---|---|
Formule moléculaire |
C22H28OS |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
S-butyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(23)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 |
Clé InChI |
KASPAZIXJYPVFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
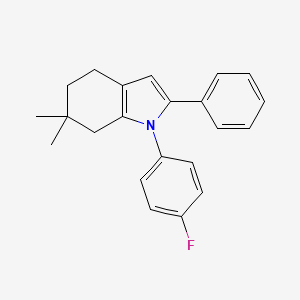
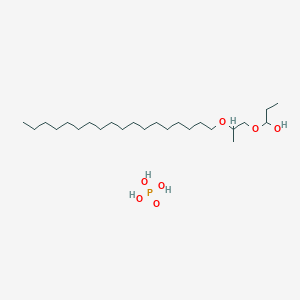
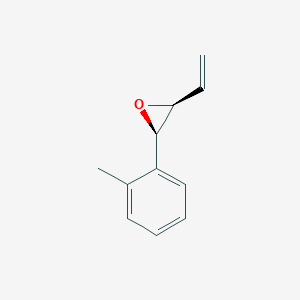
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
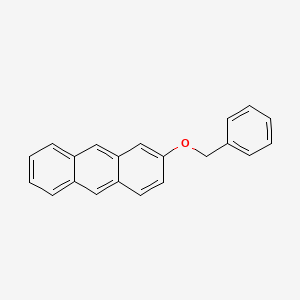
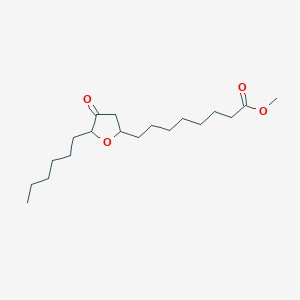
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

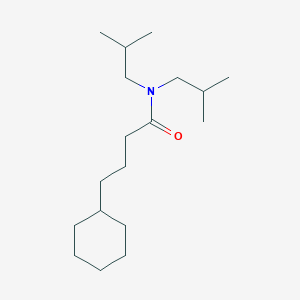
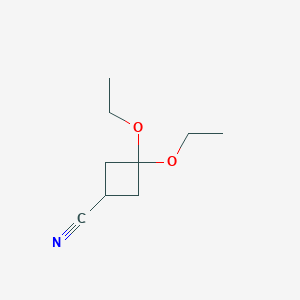
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
